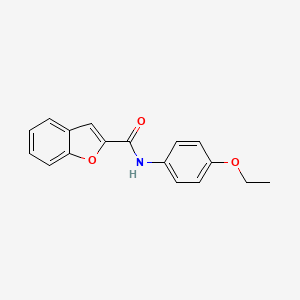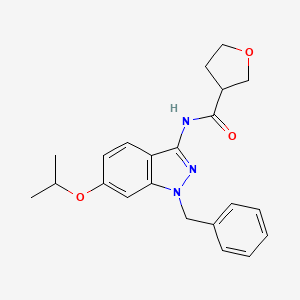![molecular formula C20H28N2O5 B5561091 {4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)
{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" often involves multi-step reactions, starting from simpler organic compounds. A general approach to synthesizing related bicyclic aryl piperidine and homopiperidine derivatives involves converting indanone or tetralone to a cyanohydrin, which is then subjected to hydrogenolysis followed by lactamization and reduction (O’Donnell et al., 2004). This method could potentially be adapted for the synthesis of "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" by incorporating specific substituents at appropriate steps.
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their chemical behavior and reactivity. X-ray crystallography is often used to elucidate the structure of such molecules. For example, the crystal structure of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was determined, showing that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron (Benakaprasad et al., 2007). Such studies are essential for understanding the three-dimensional arrangement of atoms in "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" and predicting its reactivity.
Chemical Reactions and Properties
The chemical reactivity of "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" can be inferred from studies on similar compounds. For instance, reactions involving cyclic secondary amines with 2-methoxy-3-nitrothiophen have been studied, revealing the influence of nucleophiles and catalysis on substitution reactions (Consiglio et al., 1982). These insights can help predict how "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" might behave under different chemical conditions.
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are critical for their practical application. For instance, the thermal, optical, etching, and structural studies along with theoretical calculations of a similar compound provide valuable information on its stability and reactivity under various conditions (Karthik et al., 2021). Such analyses are essential for the application of "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" in specific environments.
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards acids, bases, oxidizing agents, and reducing agents, is crucial for the safe handling and application of "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol". Studies on similar compounds can provide insights into these properties. For instance, the catalysis in aromatic nucleophilic substitution reactions of related compounds can shed light on the potential reactivity of "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" under various chemical conditions (Consiglio et al., 1982).
Applications De Recherche Scientifique
Novel Synthetic Approaches
Research indicates the development of new classes of cyclic compounds and their derivatives through innovative synthetic routes. For example, the study by Sañudo et al. (2006) demonstrates the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides via Ugi reactions, highlighting a method that could potentially be applied to synthesize structurally related compounds to "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Catalytic and Electrooxidative Methods
Other research explores the use of catalytic and electrooxidative methods to create complex structures, potentially relevant for synthesizing or modifying the compound of interest. For instance, Okimoto et al. (2012) discuss the synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols using electrooxidative methods, which might offer insights into new synthetic pathways for related compounds (Okimoto, Ohashi, Yamamori, Nishikawa, Hoshi, & Yoshida, 2012).
Advanced Oxidation Processes
The work by Badalyan and Stahl (2016) on cooperative electrocatalytic alcohol oxidation using electron-proton-transfer mediators presents an innovative approach that could be adapted for the oxidation processes of complex molecules, including those similar to "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" (Badalyan & Stahl, 2016).
Structural and Solution Chemistry
Research into the structural and solution chemistry of complexes, as explored by Mondal, Drew, and Ghosh (2009), provides valuable information on the interaction and stability of complex molecules in various solvents. Such insights can inform the handling and modification of structurally complex compounds like "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" (Mondal, Drew, & Ghosh, 2009).
Orientations Futures
Piperidine derivatives have been the focus of numerous studies due to their wide range of biological activities . Future research could focus on the synthesis and characterization of “{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol” and related compounds, as well as exploration of their potential biological activities .
Propriétés
IUPAC Name |
2-[3-[6-(hydroxymethyl)-1,4-oxazepane-4-carbonyl]phenoxy]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c23-13-16-12-22(9-10-26-14-16)20(25)17-5-4-6-18(11-17)27-15-19(24)21-7-2-1-3-8-21/h4-6,11,16,23H,1-3,7-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFUHKIOJMVDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C(=O)N3CCOCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(2-Oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)
![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)


![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)
![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)


![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)
![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)
